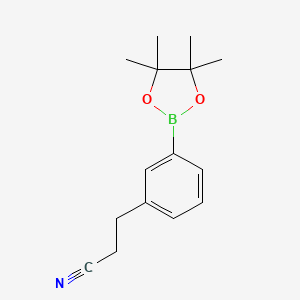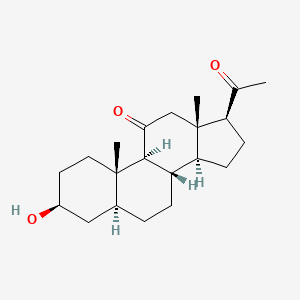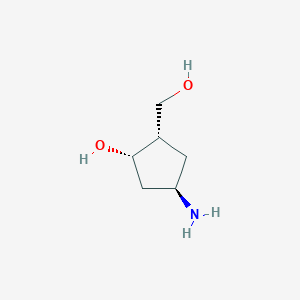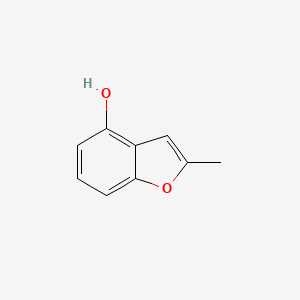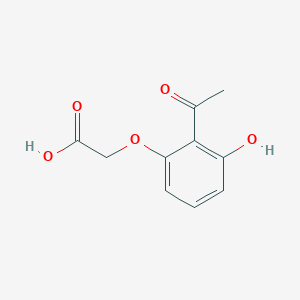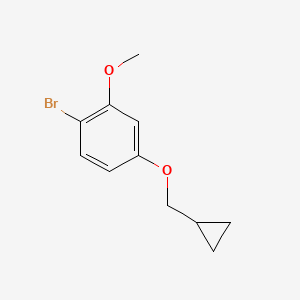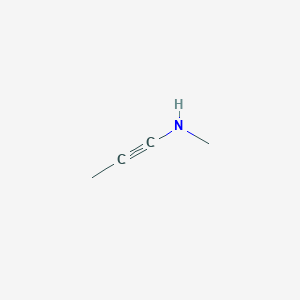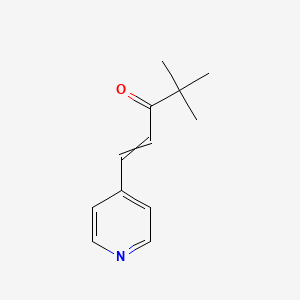
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one
Descripción general
Descripción
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one is an organic compound that features a tert-butyl group, a pyridyl ring, and a propene-1-one moiety
Métodos De Preparación
The synthesis of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with tert-butylacetone under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde is reacted with tert-butylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are subject to ongoing research.
Comparación Con Compuestos Similares
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be compared with similar compounds such as:
1-tert-Butyl-3-(2-pyridyl)-2-propene-1-one: Similar structure but with the pyridyl ring in a different position, leading to different reactivity and applications.
1-tert-Butyl-3-(3-pyridyl)-2-propene-1-one:
1-tert-Butyl-3-(4-pyridyl)-2-butanone: A related compound with a butanone moiety instead of propene-1-one, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3 |
Clave InChI |
DBVYOBSHXGTDLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=CC1=CC=NC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8704324.png)
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)
